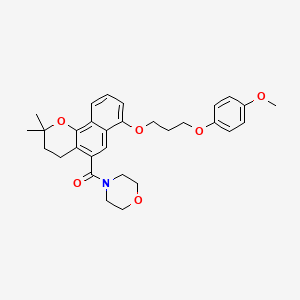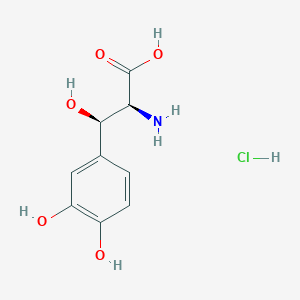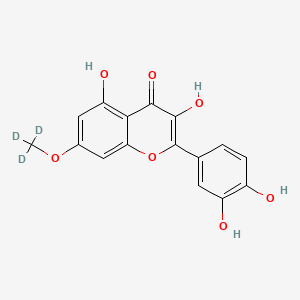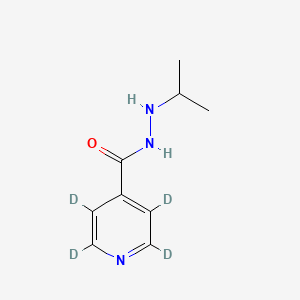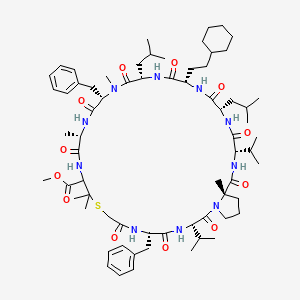
HIV-1 protease-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 protease-IN-7 is a potent inhibitor of the human immunodeficiency virus type 1 protease enzyme. This enzyme is crucial for the maturation and replication of the virus, making it a significant target for antiretroviral therapy. This compound is designed to bind to the active site of the protease, preventing it from cleaving the viral polyprotein precursors into functional proteins, thereby inhibiting the production of infectious viral particles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 protease-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is to use phenols or polyphenols as P2 ligands and sulfonamide analogs as P2’ ligands . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger volumes. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control.
Análisis De Reacciones Químicas
Types of Reactions
HIV-1 protease-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
HIV-1 protease-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of protease inhibition and to develop new synthetic methodologies.
Biology: Employed in studies to understand the role of HIV-1 protease in viral replication and to investigate the effects of protease inhibition on viral life cycle.
Medicine: Utilized in the development of antiretroviral therapies for the treatment of HIV/AIDS. It serves as a lead compound for designing new protease inhibitors with improved efficacy and resistance profiles.
Industry: Applied in the production of diagnostic tools and assays for detecting HIV-1 protease activity and for screening potential inhibitors
Mecanismo De Acción
HIV-1 protease-IN-7 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the enzyme from cleaving the viral polyprotein precursors into functional proteins, which are essential for the assembly and maturation of infectious viral particles. The inhibition of protease activity leads to the production of non-infectious viral particles, thereby reducing the viral load in infected individuals .
Comparación Con Compuestos Similares
Similar Compounds
Darunavir: Another potent HIV-1 protease inhibitor with a similar mechanism of action.
Ritonavir: Used as a booster to enhance the efficacy of other protease inhibitors.
Saquinavir: One of the first protease inhibitors developed for HIV treatment.
Uniqueness of HIV-1 protease-IN-7
This compound is unique in its structural features and binding affinity to the protease enzyme. It has been designed to overcome resistance mutations that often arise with other protease inhibitors. Its high potency and favorable pharmacokinetic properties make it a valuable addition to the arsenal of antiretroviral drugs .
Propiedades
Fórmula molecular |
C68H104N10O12S |
|---|---|
Peso molecular |
1285.7 g/mol |
Nombre IUPAC |
methyl (3S,6S,15S,18S,21S,24S,27S,30S,33S)-6,18-dibenzyl-24-(2-cyclohexylethyl)-11,11,15,19,33-pentamethyl-21,27-bis(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32-decaoxo-3,30-di(propan-2-yl)-10-thia-1,4,7,13,16,19,22,25,28,31-decazabicyclo[31.3.0]hexatriacontane-12-carboxylate |
InChI |
InChI=1S/C68H104N10O12S/c1-40(2)35-49-59(82)71-48(32-31-45-25-18-15-19-26-45)58(81)73-51(36-41(3)4)63(86)77(13)52(38-47-29-22-17-23-30-47)61(84)69-44(9)57(80)76-56(65(88)90-14)67(10,11)91-39-53(79)70-50(37-46-27-20-16-21-28-46)60(83)74-55(43(7)8)64(87)78-34-24-33-68(78,12)66(89)75-54(42(5)6)62(85)72-49/h16-17,20-23,27-30,40-45,48-52,54-56H,15,18-19,24-26,31-39H2,1-14H3,(H,69,84)(H,70,79)(H,71,82)(H,72,85)(H,73,81)(H,74,83)(H,75,89)(H,76,80)/t44-,48-,49-,50-,51-,52-,54-,55-,56?,68-/m0/s1 |
Clave InChI |
QJPMQRMWDWCLRB-NRZNWIIJSA-N |
SMILES isomérico |
C[C@H]1C(=O)NC(C(SCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@]2(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=CC=C3)C)CC(C)C)CCC4CCCCC4)CC(C)C)C(C)C)C)C(C)C)CC5=CC=CC=C5)(C)C)C(=O)OC |
SMILES canónico |
CC1C(=O)NC(C(SCC(=O)NC(C(=O)NC(C(=O)N2CCCC2(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)CC(C)C)CCC4CCCCC4)CC(C)C)C(C)C)C)C(C)C)CC5=CC=CC=C5)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


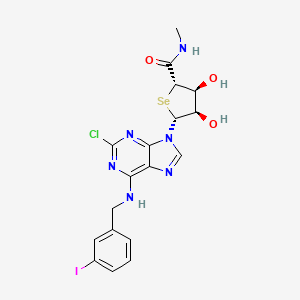
![(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B12409398.png)

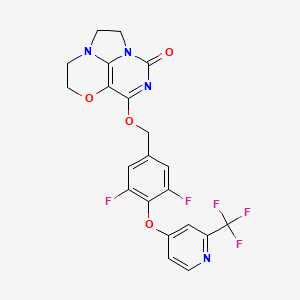
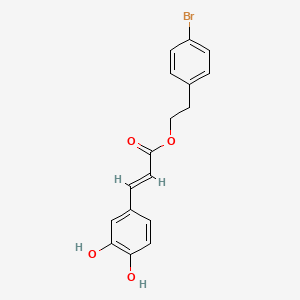
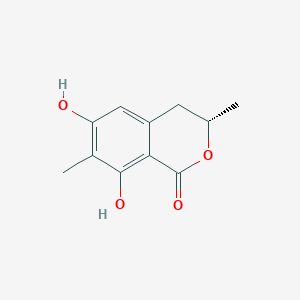
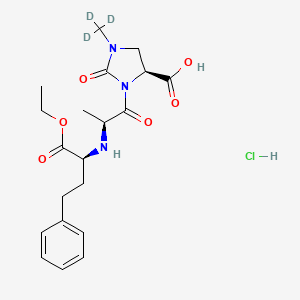
![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)
